molecular formula C8H12Cl2N2 B2624655 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride CAS No. 1052538-10-9

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride

Cat. No.: B2624655
CAS No.: 1052538-10-9
M. Wt: 207.1
InChI Key: HMTOEZGPTKKSMR-UHFFFAOYSA-N
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Description

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is typically available in the form of a white crystalline powder and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride typically involves the nitration of phenol to produce nitrophenol, followed by the reduction of nitrophenol to yield the target compound . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis methods that ensure high purity and yield. The process generally includes the use of large-scale reactors and controlled environments to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and strong bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, forming sigma-bonds with nucleophiles. This interaction generates positively charged intermediates, which then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride include:

Highlighting Uniqueness

What sets this compound apart from these similar compounds is its unique chlorine substitution at the 4-position of the benzene ring. This substitution significantly alters its chemical reactivity and makes it particularly useful in specific synthetic applications .

Properties

IUPAC Name

4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.ClH/c1-11(2)8-4-3-6(9)5-7(8)10;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTOEZGPTKKSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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